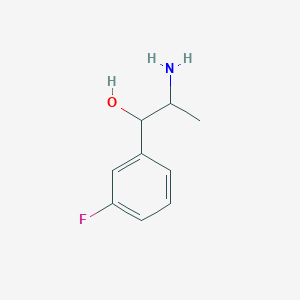![molecular formula C11H17ClN2O3 B13285738 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride](/img/structure/B13285738.png)
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an oxolane ring, which is a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the oxolane ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-diketone can form the pyrazole ring, which is then further reacted with an epoxide to introduce the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The oxolane ring may enhance the compound’s stability and solubility, facilitating its interaction with biological systems. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid
- **2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]acetic acid
Uniqueness
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride is unique due to the presence of both the pyrazole and oxolane rings, which confer specific chemical and biological properties. The combination of these rings allows for unique interactions with biological targets and enhances the compound’s stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C11H17ClN2O3 |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10;/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15);1H |
InChI Key |
XVCJXCVVVUNBAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13285656.png)
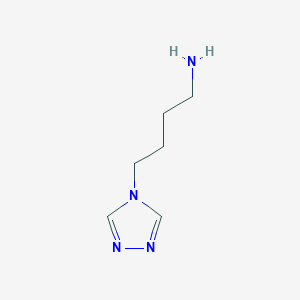



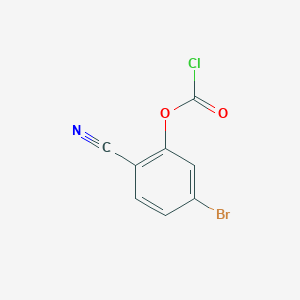
![2-[(Dimethylamino)methylidene]-4-propylcyclohexan-1-one](/img/structure/B13285705.png)


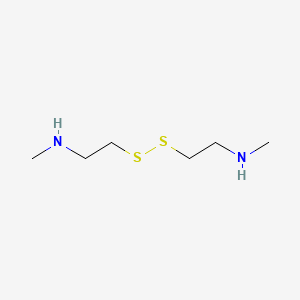
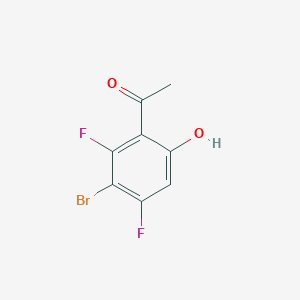
![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
![(2S)-3-[Methyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13285754.png)
